N-isobutyl-2-nitroaniline
Overview
Description
“N-isobutyl-2-nitroaniline” (IBNA) is a yellow crystalline compound. It belongs to the family of nitroanilines and has the molecular formula C10H14N2O2 .
Synthesis Analysis
The synthesis of nitroanilines, including N-isobutyl-2-nitroaniline, involves various methods. One common method is the reaction of 2-nitrochlorobenzene with ammonia . Another approach involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst .
Molecular Structure Analysis
The molecular structure of N-isobutyl-2-nitroaniline consists of a nitro group (-NO2) attached to an aniline derivative. The molecular weight is 194.23 g/mol.
Chemical Reactions Analysis
Nitroanilines can undergo various chemical reactions. For instance, they can be reduced to amino compounds using sodium borohydride as a reducing agent . The reduction of 4-nitroaniline and 2-nitroaniline using synthesized copper ferrite nanoparticles has been studied extensively .
Scientific Research Applications
Environmental and Biological Impact Studies
Neurotoxicological Effects of Anesthetics : Research on inhalation anesthetics, including nitrous oxide and isoflurane, has shown potential neurotoxic effects in developing primates. This could be relevant for understanding the broader impact of related nitroaniline compounds in biological systems (Zou et al., 2011).
Reduction of Environmental Contaminants : Studies have focused on the catalytic reduction of nitroaniline compounds, including N-isobutyl-2-nitroaniline, to less toxic products. This is crucial for environmental remediation and pollution control (Naseem, Begum, & Farooqi, 2017).
Advanced Material Development
Catalytic Reduction Applications : Research on the use of novel nanocatalysts for the reduction of nitroanilines, including N-isobutyl-2-nitroaniline, highlights potential applications in environmental cleanup and chemical processing (Mahmoud et al., 2021).
Electronic and Optical Properties : Investigations into the hyperpolarizabilities of nitroanilines have implications for their use in electronic and optical materials. These studies contribute to the development of advanced materials with unique electrical and optical characteristics (Oudar & Chemla, 1977).
Wastewater Treatment Technologies
- Nitroaniline Degradation in Wastewater : Research on membrane-aerated biofilm reactors for treating nitroaniline-contaminated wastewater demonstrates significant advancements in water treatment technologies. These methods offer efficient removal of toxic nitroaniline compounds, including N-isobutyl-2-nitroaniline, from industrial effluents (Mei et al., 2020).
Future Directions
The reduction of nitroanilines, a highly toxic pollutant, into less harmful or useful counterparts is a significant area of research . Various methods for conversion and removal have been explored, and the use of chemical reduction to produce non-toxic or low-toxic amino compounds is seen as beneficial .
properties
IUPAC Name |
N-(2-methylpropyl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCTQLWXUOYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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